molecular formula C12H17NO2 B8655299 (S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

Cat. No. B8655299
M. Wt: 207.27 g/mol
InChI Key: NEOYGRJJOGVQPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291049

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([CH:15]([NH:17][C:18]1[C:23]([CH3:24])=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:25])[CH3:16])([O:13][CH3:14])=[O:12]>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:24][C:23]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:25])[C:18]=1[N:17]([CH:15]([C:11]([O:13][CH3:14])=[O:12])[CH3:16])[C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C(C)NC1=C(C=CC=C1C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 hour at room temperature and 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled down to room temperature
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3 at 5% and successively with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the rough product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ligroin (75°-120° C.)
CUSTOM
Type
CUSTOM
Details
so obtaining 26 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N(C(CC1=CC=CC=C1)=O)C(C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04291049

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([CH:15]([NH:17][C:18]1[C:23]([CH3:24])=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:25])[CH3:16])([O:13][CH3:14])=[O:12]>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:24][C:23]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:25])[C:18]=1[N:17]([CH:15]([C:11]([O:13][CH3:14])=[O:12])[CH3:16])[C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C(C)NC1=C(C=CC=C1C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 hour at room temperature and 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled down to room temperature
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3 at 5% and successively with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the rough product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ligroin (75°-120° C.)
CUSTOM
Type
CUSTOM
Details
so obtaining 26 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N(C(CC1=CC=CC=C1)=O)C(C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.